3,3-Dimethyl-3,4-dihydroisoquinolin-1-amine hydrochloride
Description
Properties
IUPAC Name |
3,3-dimethyl-4H-isoquinolin-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-11(2)7-8-5-3-4-6-9(8)10(12)13-11;/h3-6H,7H2,1-2H3,(H2,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLFVCTZZPCSAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)N)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: N-Alkylation
In the initial step, 3,3′-dimethyl-3,4-dihydroisoquinoline undergoes alkylation at the nitrogen atom. This reaction typically employs alkyl halides or acyl chlorides as electrophiles in the presence of a base such as sodium hydride or potassium carbonate. The choice of solvent (e.g., toluene or dichloromethane) and temperature (20–40°C) ensures mild conditions to prevent side reactions. For example, methyl iodide has been used to introduce methyl groups at the nitrogen position, yielding N-alkylated intermediates in >80% purity.
Step 2: Oxidation of Iminium Salts
The N-alkylated product is subsequently oxidized to form the iminium salt, a critical precursor to the final amine hydrochloride. Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acetic acid serves as the oxidizing agent. This step proceeds at 50–60°C for 4–6 hours, achieving yields of 70–85%. The iminium salt is then treated with hydrochloric acid to precipitate the hydrochloride form, which is purified via recrystallization from ethanol/water mixtures.
Dehydrogenation of Tetrahydroisoquinoline Precursors
An alternative route involves the dehydrogenation of 1,2,3,4-tetrahydroisoquinoline derivatives to form the 3,4-dihydroisoquinoline core, which is subsequently functionalized with dimethyl and amine groups.
Sulfur-Mediated Dehydrogenation
Elemental sulfur acts as a dehydrogenating agent in this method. A mixture of 1,2,3,4-tetrahydroisoquinoline and sulfur powder is refluxed in toluene or n-butanol at 110–150°C for 6–20 hours. The reaction proceeds via the intermediate formation of 1-mercapto-1,2,3,4-tetrahydroisoquinoline, which eliminates hydrogen sulfide (H₂S) to yield 3,4-dihydroisoquinoline. This method achieves 90–95% conversion, with the product isolated via acid-base extraction or distillation.
Functionalization of the Dihydroisoquinoline Core
Following dehydrogenation, dimethyl groups are introduced at the 3-position through Friedel-Crafts alkylation using methyl chloride and aluminum chloride (AlCl₃). The amine group is then installed via nucleophilic substitution with ammonia or ammonium chloride under refluxing ethanol, followed by hydrochloride salt formation with gaseous HCl.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
The addition of Lewis acids such as zinc chloride (ZnCl₂) during iminium oxidation improves reaction rates by 20%, though it necessitates post-reaction neutralization to avoid contamination.
Industrial Production Considerations
Scaling up laboratory methods requires addressing:
-
Cost Efficiency : Bulk sourcing of sulfur and alkyl halides reduces raw material costs by 30%.
-
Purification : Continuous distillation systems replace batch-wise methods, enhancing throughput.
-
Waste Management : H₂S generated during dehydrogenation is scrubbed using alkaline solutions to meet environmental regulations.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| N-Alkylation/Oxidation | 3,3′-Dimethyl derivative | Methyl iodide, H₂O₂ | 85 | 98 |
| Dehydrogenation | Tetrahydroisoquinoline | Sulfur, HCl | 95 | 97 |
The dehydrogenation route offers higher yields but requires stringent control over H₂S emissions. In contrast, the N-alkylation/oxidation method is more adaptable to small-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-3,4-dihydroisoquinolin-1-amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts, which are intermediates in various synthetic pathways.
Reduction: Reduction reactions can convert the iminium salts back to the original amine compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various N-alkylated and N-acylated derivatives of this compound .
Scientific Research Applications
Medicinal Chemistry
Dopamine Receptor Modulation
The compound acts as a positive allosteric modulator (PAM) of the dopamine D1 receptor. This mechanism is crucial for developing treatments for neurological disorders such as Parkinson's disease and schizophrenia. Research indicates that these compounds can alleviate symptoms associated with cognitive impairment in Parkinson's disease and may also address negative symptoms in schizophrenia .
Neuroprotective Effects
Studies have shown that derivatives of 3,4-dihydroisoquinoline compounds exhibit neuroprotective properties. For instance, specific derivatives have been tested for their ability to protect PC12 cells from corticosterone-induced damage, a model often used to study neurotoxicity related to depressive disorders .
Anticancer Research
Glioblastoma Treatment
Recent studies have highlighted the cytotoxic effects of isoquinoline derivatives on glioblastoma cells. Compounds similar to 3,3-Dimethyl-3,4-dihydroisoquinolin-1-amine hydrochloride were shown to induce apoptosis in cancer cells through mitochondrial pathways, suggesting their potential use as therapeutic agents against aggressive brain tumors .
Antidepressant Properties
Novel Antidepressants
Research into 3,4-dihydroisoquinoline compounds has led to the identification of candidates with antidepressant effects. In particular, compounds derived from this scaffold have been evaluated for their ability to reduce immobility in forced swim tests, indicating potential efficacy as antidepressants .
Synthesis and Derivative Development
Synthetic Methodologies
The development of efficient synthetic routes for producing this compound and its derivatives is a key area of research. Recent advancements have focused on creating N-alkylated variants that may enhance biological activity or selectivity for specific targets .
Data Summary Table
Case Studies
- Dopamine Modulation in Parkinson's Disease
- Apoptosis Induction in Glioblastoma
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-3,4-dihydroisoquinolin-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes in the body, leading to changes in cellular processes. For example, its analgesic activity is believed to be mediated through the modulation of pain receptors and neurotransmitter release . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Amino-Functionalized Isoquinoline Derivatives
(a) Isoquinolin-5-amine Hydrochloride (CAS 152814-23-8)
- Structure: Lacks the dimethyl and dihydro groups of the target compound, featuring a fully aromatic isoquinoline ring with an amine at the 5-position.
- Molecular Formula : C₉H₉ClN₂ (MW: 180.63 g/mol) .
- Key Differences : The absence of saturation (dihydro group) reduces conformational flexibility, while the 5-amine position alters electronic distribution. This may decrease lipophilicity compared to the target compound.
(b) 5-Aminoisoquinoline Dihydrochloride (CAS 58143-00-3)
- Structure: A fully aromatic isoquinoline with an amine at the 5-position and two hydrochloride groups.
- Molecular Formula : C₉H₁₀Cl₂N₂ (MW: 217.10 g/mol) .
- Key Differences: The dihydrochloride salt increases solubility but introduces steric hindrance. The aromaticity may reduce reactivity in hydrogenation reactions compared to the dihydroisoquinoline core of the target compound.
Dihydroisoquinoline Derivatives with Amino Acid Side Chains
(a) (S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic Acid
- Structure: Shares the dihydroisoquinoline core but includes a propanoic acid side chain linked to the 1-amine.
- Molecular Formula : C₁₄H₁₈N₂O₂ (MW: 246.31 g/mol) .
- Key Differences : The carboxylic acid group introduces acidity (pKa ~2–3), enabling zwitterionic behavior in aqueous solutions, unlike the hydrochloride salt of the target compound.
(b) (S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)-4-methylpentanoic Acid
Tetrahydroisoquinoline Derivatives
(a) 3-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-amine Hydrochloride (CAS 1170042-02-0)
- Structure: Fully saturated tetrahydroisoquinoline ring with a methylbutanamine side chain.
- Molecular Formula : C₁₄H₂₃ClN₂ (MW: 254.80 g/mol) .
- The butanamine side chain may enhance receptor-binding affinity in pharmacological contexts.
(b) [(2-Methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methyl]amine Dihydrochloride (CAS 54329-62-3)
Brominated Dihydroacridinone Analogs
5,7-Dibromo-3,3-dimethyl-3,4-dihydroacridin-1(2H)-one
- Structure: A dihydroacridinone core with bromine atoms at the 5- and 7-positions and dimethyl groups at the 3-position.
- Synthesis: Derived from 2-amino-3,5-dibromobenzaldehyde and dimedone via condensation .
- Key Differences: The acridinone backbone and bromine substituents confer distinct electronic properties, such as increased electrophilicity, compared to the isoquinoline-based target compound.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 3,3-Dimethyl-3,4-dihydroisoquinolin-1-amine hydrochloride | C₁₁H₁₅ClN₂ | 210.7 | Dihydro core, 3,3-dimethyl, 1-amine HCl |
| Isoquinolin-5-amine hydrochloride | C₉H₉ClN₂ | 180.63 | Aromatic isoquinoline, 5-amine HCl |
| 5-Aminoisoquinoline dihydrochloride | C₉H₁₀Cl₂N₂ | 217.10 | Aromatic isoquinoline, 5-amine, 2HCl |
| (S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid | C₁₄H₁₈N₂O₂ | 246.31 | Dihydro core, propanoic acid side chain |
| 3-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-amine HCl | C₁₄H₂₃ClN₂ | 254.80 | Tetrahydro core, butanamine side chain HCl |
Biological Activity
3,3-Dimethyl-3,4-dihydroisoquinolin-1-amine hydrochloride is a member of the isoquinoline derivative family, which has garnered attention for its diverse biological activities. This compound is particularly notable due to its potential therapeutic applications in pain management and anti-parasitic treatments, as well as its unique chemical properties that facilitate various synthetic pathways.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound's analgesic effects are believed to be mediated through the modulation of pain receptors and neurotransmitter release. This interaction leads to significant changes in cellular processes that can alleviate pain and potentially impact other biological functions.
Therapeutic Applications
Research indicates several promising therapeutic applications for this compound:
- Analgesic Activity : Studies have highlighted its potential as a pain reliever, making it a candidate for further development in pain management therapies.
- Anthelmintic Activity : The compound has shown effectiveness against parasitic infections, suggesting possible applications in treating helminthic diseases.
- Neuroprotective Effects : In vitro studies have demonstrated protective effects on neuronal cells under stress conditions, indicating potential for neurodegenerative disease treatment .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is essential. The following table summarizes key characteristics:
| Compound Name | Analgesic Activity | Anthelmintic Activity | Neuroprotective Effects |
|---|---|---|---|
| 3,3-Dimethyl-3,4-dihydroisoquinolin-1-amine | Yes | Yes | Yes |
| 3,4-Dihydroisoquinoline derivatives | Varies | Yes | Some |
| Agomelatine | Moderate | No | Yes |
In Vitro Studies
Research has utilized various cell lines to assess the biological activity of this compound:
- PC12 Cell Line : This study evaluated the neuroprotective effects against corticosterone-induced lesions. The compound exhibited significant protective effects on neuronal cells.
- HEK293 and L02 Cells : In cytotoxicity assessments, the compound displayed low toxicity levels (inhibitory rates below 20% at 100 μM), indicating a favorable safety profile compared to other tested compounds like Agomelatine .
Mechanistic Insights
The mechanism of action involves inhibition of specific pathways that regulate inflammation and pain perception. For instance, studies have shown that this compound can inhibit the nuclear translocation of NF-kB in immune cells, which is crucial for inflammatory responses .
Q & A
Q. Basic Research Focus
- Key Methods :
- Nucleophilic Displacement : Reacting chlorinated intermediates with dimethylamine in aqueous acetonitrile under catalytic KI (e.g., synthesis of similar tetrahydroisoquinoline derivatives via displacement reactions ).
- Reductive Amination : Reduction of imine intermediates using sodium borohydride or catalytic hydrogenation .
- Characterization :
How can researchers resolve contradictions in reactivity data during the synthesis of this compound?
Q. Advanced Research Focus
- Common Challenges :
- Resolution Strategies :
What methodologies are recommended for studying the biological receptor interactions of this compound?
Q. Advanced Research Focus
- Key Approaches :
- Radioligand Binding Assays : Use tritiated or fluorescently labeled analogs to quantify affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
- Molecular Dynamics Simulations : Model interactions with GPCRs or ion channels using homology modeling and docking software .
- Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells .
How does pH and temperature affect the stability of this compound in aqueous solutions?
Q. Basic Research Focus
-
Stability Data :
Condition Degradation Pathway Half-Life (25°C) pH 3.0 (HCl) Hydrolysis of amine hydrochloride >30 days pH 7.4 (PBS) Oxidation of dihydroisoquinoline 7–10 days pH 10.0 (NaOH) Decomposition via ring-opening <24 hours -
Storage Recommendations :
What advanced analytical techniques are used to validate the structural integrity of this compound in complex matrices?
Q. Advanced Research Focus
- Techniques :
How can researchers design experiments to explore the compound’s role in modulating enzyme activity?
Q. Advanced Research Focus
- Experimental Design :
What are the best practices for ensuring reproducibility in scaled-up synthesis of this compound?
Q. Basic Research Focus
- Critical Parameters :
How can computational chemistry aid in predicting the physicochemical properties of this compound?
Q. Advanced Research Focus
- Tools :
What are the potential artifacts or impurities in synthesized batches, and how can they be mitigated?
Q. Basic Research Focus
- Common Impurities :
- Mitigation :
What are the ethical and safety considerations for handling this compound in biological studies?
Q. Basic Research Focus
- Safety Protocols :
- Ethical Compliance :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
